1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Description

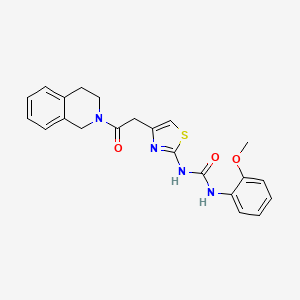

The compound 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a urea-based small molecule featuring a thiazole core linked to a 3,4-dihydroisoquinoline moiety via a ketone-containing ethyl chain. The 2-methoxyphenyl group attached to the urea functional group confers distinct electronic and steric properties.

Properties

IUPAC Name |

1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-19-9-5-4-8-18(19)24-21(28)25-22-23-17(14-30-22)12-20(27)26-11-10-15-6-2-3-7-16(15)13-26/h2-9,14H,10-13H2,1H3,(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDJDWFSPUSSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The target compound shares structural motifs with several urea derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic yields, molecular weights, and inferred biological implications.

Structural Analogues with Thiazole and Urea Moieties

Compounds from and serve as key comparators due to their thiazole-urea scaffolds and variable aryl substituents. For example:

Key Observations:

- The methoxy group in the target compound may balance solubility and binding affinity through moderate hydrophilicity.

- Linker Variations: The target compound’s dihydroisoquinoline-ethyl chain differs from hydrazinyl-piperazine linkers in . Piperazine derivatives (e.g., 11a–11o) show yields >85%, suggesting robust synthetic routes for such linkers .

- Biological Implications : Compounds with trifluoromethyl groups (11d, 3d) exhibit higher molecular weights and are often associated with improved target affinity due to hydrophobic interactions . The absence of a hydrazinyl group in the target compound may reduce metabolic instability compared to analogues in .

Urea Derivatives with Heterocyclic Cores

and highlight urea-thiazole hybrids with sulfonyl or triazole groups, which differ in core structure but share urea-based pharmacophores:

- Hypoglycemic Agents () : Compounds like 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A–5J) feature sulfonyl linkers instead of thiazole cores. These derivatives emphasize the role of sulfonyl groups in enhancing metabolic stability .

- Antibacterial Quinazolinones (): 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea derivatives demonstrate antibacterial activity against S. aureus and E. coli, with Rf values (0.45–0.80) and melting points (90–210°C) correlating with substituent polarity .

Comparison with Target Compound :

Biological Activity

The compound 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

- Dihydroisoquinoline moiety : Known for various pharmacological effects, including neuroprotective properties.

- Thiazole ring : Often associated with antimicrobial and anticancer activities.

- Urea functionality : Plays a critical role in modulating biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. Research indicates that it may influence:

- Neurotransmitter systems : Potential modulation of dopaminergic pathways, relevant in conditions like Parkinson’s disease.

- Antiviral activity : Similar compounds have shown efficacy against viral infections, suggesting a possible mechanism involving inhibition of viral replication.

Biological Activity Data

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds similar to the one . These compounds were shown to mitigate the degeneration of dopaminergic neurons in models of Parkinson’s disease. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling .

Antiviral Activity

Research has demonstrated that derivatives based on the dihydroisoquinoline structure exhibit significant antiviral properties. For instance, a related compound effectively inhibited SARS-CoV-2 replication in vitro, suggesting that modifications to the isoquinoline structure could enhance antiviral efficacy .

Antimicrobial Properties

The thiazole component has been associated with antimicrobial activity. In vitro studies have shown that similar compounds possess significant inhibitory effects against various bacterial strains, indicating potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.